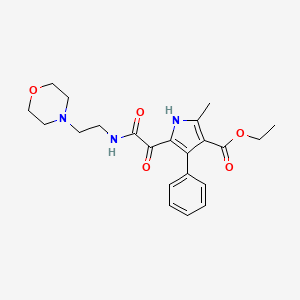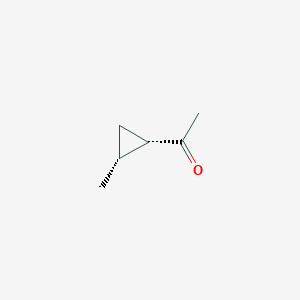
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea, due to its complex structure, finds application in the synthesis and study of various chemical reactions. One notable application includes its role in the development of novel synthesis methods for polysubstituted oxa(thia)zolidin-2-imines, which are crucial for a range of chemical applications. This is exemplified by a study demonstrating a one-pot synthesis technique that utilizes CuI catalysis for the effective construction of these compounds, showcasing its significance in facilitating complex chemical transformations (Madaan et al., 2012).
Catalytic Applications
The compound's structural components, particularly the thiazolidin-2-yl and thiophen-2-ylmethyl groups, contribute to its utility in catalysis. Research has shown that such compounds can act as effective catalysts in the oxidative carbonylation of amines to produce ureas, oxamides, 2-oxazolidinones, and benzoxazolones. These products have wide-ranging applications in various fields, demonstrating the compound's role in enabling the synthesis of high-value molecules from simple building blocks. This catalytic application is highlighted by research utilizing PdI2/KI catalytic systems in ionic liquids for the transformation, emphasizing both the efficiency and environmental benefits of these methods (Mancuso et al., 2015).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of thiazolidinones and ureas, similar to the compound , have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. This showcases the compound's relevance in the development of treatments for conditions like Alzheimer's disease. The research into flexible derivatives indicates the significance of structural modification in enhancing biological activity and optimizing pharmacological properties (Vidaluc et al., 1995).
Supramolecular Chemistry
Additionally, compounds of this class are used as building blocks in supramolecular chemistry, illustrating their importance in creating complex chemical assemblies for various applications, including pharmaceuticals and materials science. The versatility and reactivity of these compounds facilitate the development of new methods for synthesizing glycolurils and their analogues, which have broad applications across science and technology (Kravchenko et al., 2018).
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-5-6-13(19-7-3-9-24(19,21)22)10-15(12)18-16(20)17-11-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQJMMEGFSIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

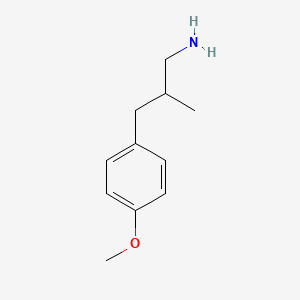
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

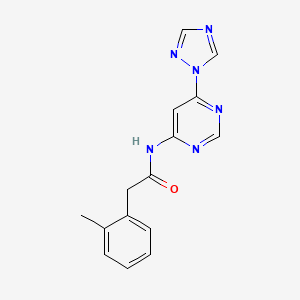
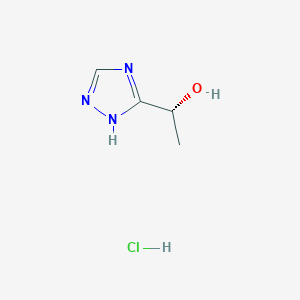
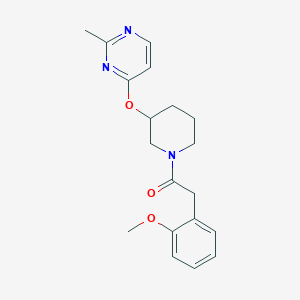
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)
![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)
![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)
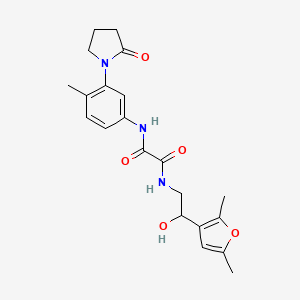
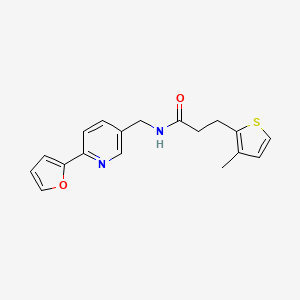
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
